Fbsaa

Description

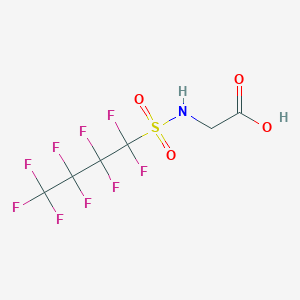

Structure

3D Structure

Properties

CAS No. |

347872-22-4 |

|---|---|

Molecular Formula |

C4F9SO2NHCH2COOH C6H4F9NO4S |

Molecular Weight |

357.15 g/mol |

IUPAC Name |

2-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)acetic acid |

InChI |

InChI=1S/C6H4F9NO4S/c7-3(8,5(11,12)13)4(9,10)6(14,15)21(19,20)16-1-2(17)18/h16H,1H2,(H,17,18) |

InChI Key |

IIJKOWPVAXZAKE-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)NS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Perfluorobutane Sulfonamide (FBSA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorobutane sulfonamide (FBSA), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a synthetic chemical with a fully fluorinated four-carbon chain. Initially utilized in various industrial and consumer products for its surfactant properties, FBSA has garnered significant attention from the scientific community due to its persistence in the environment and potential for adverse health effects. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known toxicological profile of FBSA, with a particular focus on its mechanism of action as an endocrine disruptor. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the biological impact of FBSA and other PFAS compounds.

Chemical Structure and Properties

Perfluorobutane sulfonamide is structurally characterized by a perfluorinated butane chain attached to a sulfonamide functional group.

| Property | Value | Reference |

| Chemical Formula | C4H2F9NO2S | [1] |

| Molar Mass | 299.111 g/mol | [1] |

| CAS Registry Number | 30334-69-1 | |

| Canonical SMILES | C(C(C(F)(F)S(=O)(=O)N)(F)F)(C(F)(F)F)(F)F | |

| Synonyms | FBSA, H-FBSA, 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonamide | [1] |

Synthesis of Perfluorobutane Sulfonamide

The synthesis of FBSA and related perfluorinated sulfonamides generally involves the reaction of a perfluoroalkanesulfonyl fluoride with an appropriate amine. A common approach utilizes perfluorobutanesulfonyl fluoride as the starting material.

A recently described method for the synthesis of FBSA involves the use of a benzylamine intermediate as a protecting group. This strategy allows for the purification of the starting materials, which are often delivered as isomer mixtures. The synthesis involves the alkylation of the benzyl intermediate followed by a deprotection step using hydrogen and a palladium catalyst to yield the final FBSA product.

Illustrative Synthetic Approach (based on related compounds)

Step 1: Formation of a Grignard Reagent: Perfluorobutyl iodide is reacted with a Grignard reagent, such as ethylmagnesium chloride, in an inert solvent like diethyl ether under anhydrous conditions.

Step 2: Sulfonation: The resulting perfluorobutyl Grignard reagent is then reacted with sulfur dioxide to introduce the sulfonyl group.

Step 3: Chlorination: The intermediate sulfinate is chlorinated using a chlorinating agent (e.g., sulfuryl chloride) to form perfluorobutanesulfonyl chloride.

Step 4: Amination: The perfluorobutanesulfonyl chloride is subsequently reacted with ammonia or a suitable amine to yield perfluorobutane sulfonamide.

Note: This is a generalized pathway and specific reaction conditions, including temperature, reaction time, and purification methods, would need to be optimized for the synthesis of FBSA.

Mechanism of Action: Endocrine Disruption

A growing body of evidence classifies FBSA as an endocrine-disrupting chemical (EDC). Like other PFAS, FBSA can interfere with the body's hormonal systems, leading to a range of potential health effects.

Disruption of Placental Cell Function

Research has demonstrated that FBSA can disrupt the function of human placental cytotrophoblast cells. Specifically, exposure to FBSA has been shown to inhibit cell proliferation and invasion. This is particularly concerning as proper trophoblast invasion is critical for the establishment of a healthy placenta during pregnancy. The mechanism for this disruption involves the dysregulation of genes associated with preeclampsia and the activation of the Hypoxia-Inducible Factor-1 alpha (HIF-1α) signaling pathway.

Interference with Hormone Signaling

As a class, PFAS have been shown to interact with various hormone receptors. They can bind to nuclear receptors, including estrogen receptors (ERs) and androgen receptors (ARs), potentially leading to altered steroidogenesis and hormone homeostasis. Furthermore, PFAS are known to disrupt thyroid hormone signaling, which is crucial for metabolism, growth, and development.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for FBSA-induced disruption of placental cell function, focusing on the role of HIF-1α.

Caption: Proposed signaling pathway of FBSA-induced endocrine disruption in placental cells.

Quantitative Toxicological Data

Limited publicly available data exists for specific quantitative toxicological endpoints for FBSA. The following table provides definitions for key toxicological values that are essential for risk assessment. Researchers are encouraged to consult specialized toxicological databases for the most current information.

| Endpoint | Definition |

| LD50 (Median Lethal Dose) | The statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by a particular route. |

| LC50 (Median Lethal Concentration) | The concentration of a chemical in the air or water that is expected to cause death in 50% of the test animals during a specific exposure period. |

| NOAEL (No-Observed-Adverse-Effect Level) | The highest experimental dose at which there is no statistically or biologically significant increase in the frequency or severity of any adverse effects in the exposed population when compared to its appropriate control. |

| LOAEL (Lowest-Observed-Adverse-Effect Level) | The lowest experimental dose at which there is a statistically or biologically significant increase in the frequency or severity of adverse effects in the exposed population when compared to its appropriate control. |

Experimental Protocols

In Vitro Placental Cell Invasion Assay

The following is a generalized protocol for assessing the effect of FBSA on the invasive capacity of placental trophoblast cells, which can be adapted from commercially available assays.

Objective: To determine the effect of FBSA on the ability of trophoblast cells (e.g., HTR-8/SVneo) to invade through a basement membrane extract.

Materials:

-

Trophoblast cell line (e.g., HTR-8/SVneo)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

FBSA stock solution in a suitable solvent (e.g., DMSO)

-

24-well cell culture plates with cell culture inserts (e.g., 8 µm pore size)

-

Basement membrane extract (e.g., Matrigel)

-

Serum-free cell culture medium

-

Cotton swabs

-

Fixing solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Coating of Inserts: Thaw the basement membrane extract on ice. Dilute to the desired concentration with cold, serum-free medium. Add an appropriate volume of the diluted extract to the upper chamber of the cell culture inserts and incubate at 37°C to allow for gelation.

-

Cell Preparation: Culture trophoblast cells to ~80% confluency. The day before the assay, replace the culture medium with serum-free medium. On the day of the assay, harvest the cells using trypsin and resuspend them in serum-free medium at a specific concentration.

-

Assay Setup: Add serum-containing medium (chemoattractant) to the lower chamber of the 24-well plate.

-

Treatment: Add the cell suspension to the upper chamber of the coated inserts. Treat the cells with various concentrations of FBSA (and a vehicle control).

-

Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow for cell invasion (e.g., 24-48 hours).

-

Removal of Non-Invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently scrape away the non-invading cells from the upper surface of the membrane.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with a fixing solution. Stain the fixed cells with a staining solution.

-

Quantification: Count the number of stained, invaded cells in several random fields of view under a microscope. The results can be expressed as the percentage of invasion relative to the control.

Experimental Workflow Diagram

Caption: Workflow for an in vitro placental cell invasion assay to assess the effects of FBSA.

Conclusion

Perfluorobutane sulfonamide (FBSA) is a persistent environmental contaminant with demonstrated endocrine-disrupting properties. Its ability to interfere with critical cellular processes, such as placental cell function, highlights the need for continued research into its toxicological profile and mechanisms of action. This technical guide provides a foundational understanding of FBSA's chemical nature, synthesis, and biological effects, serving as a resource to aid in future investigations and the development of strategies to mitigate its potential risks to human health. Professionals in drug development should be aware of the potential for such environmental contaminants to influence biological systems and consider their impact in preclinical and toxicological studies.

References

Environmental fate and transport of FBSA

An In-depth Technical Guide on the Environmental Fate and Transport of Perfluorobutanesulfonamide (FBSA)

Executive Summary

Perfluorobutanesulfonamide (FBSA) is a member of the extensive family of per- and polyfluoroalkyl substances (PFAS). While its presence has been noted in various environmental matrices, a comprehensive understanding of its environmental fate and transport is hindered by a significant lack of publicly available, quantitative data. This guide summarizes the current knowledge on FBSA, highlighting its role as a precursor to other PFAS, and outlines the general experimental approaches used to study the environmental behavior of such compounds. Due to the scarcity of FBSA-specific data, information on the closely related compound perfluorobutanesulfonic acid (PFBS) is provided as a surrogate for contextual understanding, with the explicit caveat that these are distinct chemicals with potentially different environmental behaviors.

Introduction to FBSA

Perfluorobutanesulfonamide (FBSA, C4F9SO2NH2) is a four-carbon sulfonamide. It belongs to a class of compounds that have been used in a variety of industrial and consumer products, often as surfactants or surface-protecting agents. A critical aspect of FBSA's environmental relevance is its role as a potential precursor to more widely studied PFAS, such as perfluorobutanesulfonic acid (PFBS) and the persistent, bioaccumulative, and toxic perfluorooctanesulfonic acid (PFOS). The transformation of precursor compounds like FBSA is a significant contributor to the overall environmental burden of terminal PFAS.

Environmental Transformation and Pathways

FBSA can be transformed in the environment through various biotic and abiotic processes, leading to the formation of more stable PFAS. The primary transformation pathway of concern is its conversion to PFBS.

Caption: Transformation pathway of FBSA to PFBS in the environment.

Environmental Fate and Transport: Data Gaps and Surrogates

A thorough review of existing literature reveals a notable absence of specific quantitative data on the environmental fate and transport parameters for FBSA. To provide a framework for understanding its potential behavior, this section presents data for the structurally related PFBS. It is crucial to note that this data is for PFBS and should be used with caution as a proxy for FBSA.

Sorption Behavior

Sorption to soil and sediment is a key process governing the transport of chemicals in the environment. The soil organic carbon-water partitioning coefficient (Koc) is a critical parameter for predicting mobility.

Table 1: Soil-Water Partitioning Coefficients (Koc) for PFBS (Surrogate for FBSA)

| Soil Type | Koc (L/kg) | Reference |

|---|---|---|

| Various soils | 1.6 - 12.6 |

| OECD 218 soils | < 10 | |

Disclaimer: This data is for PFBS, not FBSA. Higher Koc values indicate stronger sorption and lower mobility.

Degradation Potential

PFAS are notoriously persistent. Abiotic and biotic degradation pathways are generally slow for perfluorinated compounds.

Table 2: Degradation Parameters for PFBS (Surrogate for FBSA)

| Degradation Process | Half-life (t1/2) | Conditions | Reference |

|---|---|---|---|

| Hydrolysis | Not expected to hydrolyze | - | |

| Photolysis | Stable | Aqueous solution |

| Biodegradation | Persistent | Aerobic and anaerobic | |

Disclaimer: This data is for PFBS, not FBSA. The perfluorinated alkyl chain of FBSA suggests it is likely to be highly persistent.

Bioaccumulation Potential

The bioconcentration factor (BCF) is an indicator of a chemical's tendency to accumulate in aquatic organisms from the surrounding water.

Table 3: Bioconcentration Factors (BCF) for PFBS (Surrogate for FBSA)

| Organism | BCF (L/kg) | Tissue | Reference |

|---|---|---|---|

| Rainbow trout | < 2.2 | Whole body |

| Zebrafish | 77.6 | Whole body | |

Disclaimer: This data is for PFBS, not FBSA. Shorter-chain PFAS like PFBS generally have lower BCFs than their longer-chain counterparts.

Experimental Protocols for Environmental Fate Assessment

The following sections describe generalized experimental workflows that can be applied to determine the environmental fate and transport parameters of compounds like FBSA, largely based on OECD guidelines.

Sorption Coefficient Determination (OECD 106/121)

The batch equilibrium method is commonly used to determine the adsorption/desorption of a chemical to soil.

Caption: Generalized workflow for determining soil sorption coefficients.

Methodology:

-

Preparation: A known mass of soil is equilibrated with a solution of FBSA of known concentration.

-

Equilibration: The soil-solution slurry is agitated for a predetermined time to reach equilibrium.

-

Separation: The solid and liquid phases are separated by centrifugation.

-

Analysis: The concentration of FBSA remaining in the aqueous phase is measured.

-

Calculation: The amount of FBSA sorbed to the soil is calculated by difference. The sorption coefficient (Kd) is the ratio of the FBSA concentration in the soil to that in the water. The Koc is then calculated by normalizing Kd to the organic carbon content of the soil.

Biodegradation Screening (OECD 301)

Ready biodegradability tests provide an indication of a substance's persistence in the environment.

Methodology:

-

Inoculum: A microbial inoculum, typically from a wastewater treatment plant, is prepared.

-

Test System: The inoculum is added to a mineral medium containing FBSA as the sole carbon source.

-

Incubation: The system is incubated under aerobic conditions for 28 days.

-

Monitoring: Biodegradation is monitored by measuring parameters such as oxygen consumption or CO2 evolution.

-

Analysis: The percentage of degradation is calculated based on the measured parameter relative to the theoretical maximum.

Bioconcentration Factor (BCF) Determination (OECD 305)

The BCF is determined by exposing fish to a constant concentration of the test substance in water.

Caption: Generalized workflow for determining the bioconcentration factor.

Methodology:

-

Uptake Phase: Test organisms are exposed to a sublethal, constant concentration of FBSA in water until a steady state is reached.

-

Depuration Phase: The organisms are then transferred to clean water and the elimination of the substance is monitored.

-

Sampling: Water and tissue samples are collected throughout both phases.

-

Analysis: The concentration of FBSA in the samples is quantified.

-

Calculation: The BCF is calculated as the ratio of the FBSA concentration in the fish to the concentration in the water at steady state.

Conclusion and Future Research Directions

The environmental fate and transport of FBSA are currently poorly understood due to a significant lack of quantitative data. While it is recognized as a precursor to other PFAS, its own mobility, persistence, and bioaccumulation potential have not been extensively studied. The data for PFBS provides a preliminary, albeit uncertain, indication of its likely behavior. There is a critical need for further research to generate robust, FBSA-specific data for these key environmental parameters. Such studies, following standardized protocols as outlined in this guide, are essential for accurate environmental risk assessment and the development of effective management strategies for this and other PFAS compounds.

An In-Depth Technical Guide on the Toxicological Effects of FBSA Exposure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorobutanesulfonamide (FBSA) is a short-chain per- and polyfluoroalkyl substance (PFAS) of emerging concern. While data on its complete toxicological profile are still developing, current evidence indicates a range of adverse health effects, primarily centered around endocrine disruption. This technical guide synthesizes the available scientific literature on the toxicological effects of FBSA exposure, providing quantitative data where available, detailing relevant experimental protocols, and visualizing implicated signaling pathways. A significant data gap exists for classical toxicological endpoints such as LD50, NOAEL, and LOAEL values from standardized mammalian studies. Consequently, this guide incorporates data from analogous short-chain PFAS and in vitro/in vivo studies to provide a comprehensive overview for the research and drug development communities.

Introduction

Perfluorobutanesulfonamide (FBSA) is a member of the extensive family of per- and polyfluoroalkyl substances (PFAS). Due to the phase-out of long-chain PFAS, such as perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA), shorter-chain alternatives like FBSA have seen increased use. However, the assumption of their reduced toxicity is being challenged by emerging scientific evidence. FBSA has been detected in various environmental matrices and biota, raising concerns about its potential impact on human health. This guide provides a detailed examination of the current understanding of FBSA's toxicological effects to inform future research and risk assessment.

Toxicological Profile of FBSA

FBSA has been associated with a range of adverse health outcomes, including endocrine disruption, developmental toxicity, and potential impacts on the liver and immune system.[1] Its bioaccumulative potential has been noted, and studies suggest it may be more toxic than other short-chain PFAS.[1]

Endocrine Disruption

The most well-documented toxicological effect of FBSA is its role as an endocrine-disrupting chemical (EDC). EDCs interfere with the body's hormonal systems, potentially leading to developmental, reproductive, neurological, and immune system problems.

In vivo studies using zebrafish embryos have demonstrated that FBSA exposure significantly alters the expression of genes involved in steroid biosynthesis.[1] This suggests that FBSA can interfere with the production of crucial steroid hormones such as androgens and estrogens. The primary mechanism appears to be the disruption of the steroidogenic pathway, which is a complex series of enzymatic reactions responsible for converting cholesterol into various steroid hormones.

Developmental Toxicity

Developmental toxicity is a key concern for FBSA exposure. Studies in zebrafish have shown that FBSA can induce significant transcriptomic changes during early development, preceding the manifestation of morphological abnormalities.[1] These changes are particularly pronounced in pathways related to lipid metabolism.[1]

Hepatotoxicity and Immunotoxicity

While specific studies on FBSA-induced hepatotoxicity and immunotoxicity are limited, the broader class of PFAS is known to impact these systems. Given FBSA's structural similarities to other PFAS and its observed effects on lipid metabolism, a potential for liver-related effects is a valid area for further investigation.

Quantitative Toxicological Data

A significant challenge in assessing the risk of FBSA is the scarcity of publicly available, standardized quantitative toxicological data. LD50, NOAEL, and LOAEL values from rodent studies are not readily found in the literature. The following tables summarize the available quantitative data and, where necessary, provide data from a structurally similar short-chain PFAS, perfluorobutane sulfonic acid (PFBS), for context. It is crucial to note that read-across from PFBS to FBSA has limitations due to differences in their functional groups, which can influence their toxicological profiles.

Table 1: Acute Toxicity Data

| Chemical | Species | Route | Endpoint | Value | Reference |

| FBSA | Eisenia fetida (earthworm) | Soil | 28-day LC50 | 10.0-10.4 mg/kg dry soil | [1] |

| PFBS | Rat (Sprague Dawley) | Gavage | - | Doses up to 1,000 mg/kg/day in a 28-day study did not cause mortality | NTP (2022)[2][3] |

Table 2: Repeated Dose and Developmental Toxicity Data

| Chemical | Species | Study Duration | Endpoint | NOAEL | LOAEL | Reference |

| FBSA | Zebrafish (Danio rerio) | 120 hours post-fertilization | Phenotypic abnormalities | - | 11 mg/L (37 µM) | Mahoney et al. (2024) |

| PFBS | Rat (Sprague Dawley) | 28 days | Various toxicological endpoints | Not established in the study | - | NTP (2022)[2] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological findings. The following sections outline the key experimental protocols used in studies investigating the effects of FBSA.

Zebrafish Developmental Toxicity Assay (ZEDTA)

The ZEDTA is a widely used in vivo model for assessing developmental toxicity.

-

Test Organism: Zebrafish (Danio rerio) embryos.

-

Exposure: Embryos are exposed to a range of FBSA concentrations, typically from fertilization to 120 hours post-fertilization (hpf).

-

Endpoints:

-

Morphological: Evaluation for developmental abnormalities such as pericardial edema, yolk sac edema, spinal curvature, and craniofacial defects at various time points (e.g., 24, 48, 72, 96, and 120 hpf).

-

Lethality: Recording of mortality at each time point.

-

Transcriptomics (RNA-Seq): At specific time points (e.g., 48 hpf), RNA is extracted from whole embryos for high-throughput sequencing to analyze changes in gene expression.

-

-

Data Analysis: Dose-response curves are generated for morphological endpoints and lethality. For transcriptomic data, differential gene expression analysis is performed to identify up- and down-regulated genes and affected biological pathways.

Zebrafish Developmental Toxicity Assay (ZEDTA) Workflow.

H295R Steroidogenesis Assay

The H295R cell line is an in vitro model derived from a human adrenocortical carcinoma that expresses all the key enzymes necessary for steroidogenesis. This makes it a valuable tool for screening chemicals for their potential to disrupt hormone production.

-

Cell Line: Human H295R adrenocortical carcinoma cells.

-

Exposure: Cells are cultured and exposed to various concentrations of FBSA for a defined period (e.g., 48 hours).

-

Endpoints:

-

Hormone Quantification: The concentrations of key steroid hormones (e.g., estradiol, testosterone, progesterone, cortisol) in the cell culture medium are measured using techniques like ELISA or LC-MS/MS.

-

Gene Expression Analysis (qPCR): The expression levels of genes encoding key steroidogenic enzymes (e.g., STAR, CYP11A1, CYP17A1, CYP19A1) are quantified to identify specific points of disruption in the pathway.

-

Cell Viability: A cytotoxicity assay (e.g., MTT or LDH assay) is performed to ensure that observed effects on hormone production are not due to cell death.

-

-

Data Analysis: Changes in hormone levels and gene expression are analyzed relative to control cultures to determine the inhibitory or stimulatory effects of FBSA on steroidogenesis.

H295R Steroidogenesis Assay Workflow.

Signaling Pathways Affected by FBSA Exposure

The endocrine-disrupting effects of FBSA are mediated through its interaction with specific cellular signaling pathways. The primary pathway implicated is the steroid hormone biosynthesis pathway.

Steroid Hormone Biosynthesis Pathway

This pathway is a cascade of enzymatic reactions that convert cholesterol into various steroid hormones. FBSA appears to disrupt this pathway by altering the expression of genes encoding key steroidogenic enzymes.

The initial and rate-limiting step in steroidogenesis is the transport of cholesterol into the mitochondria, a process mediated by the Steroidogenic Acute Regulatory (StAR) protein . Once inside the mitochondria, cholesterol is converted to pregnenolone by the enzyme cytochrome P450 side-chain cleavage (CYP11A1) . Pregnenolone then serves as the precursor for the synthesis of all other steroid hormones through a series of reactions catalyzed by other cytochrome P450 enzymes and hydroxysteroid dehydrogenases. FBSA exposure has been shown to alter the expression of genes involved in this pathway, leading to dysregulated hormone production.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Sulfonates (Perfluorobutane Sulfonic Acid, Perfluorohexane Sulfonate Potassium Salt, and Perfluorooctane Sulfonic Acid) Administered by Gavage to Sprague Dawley (Hsd:Sprague Dawley SD) Rats (Revised) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Introduction - NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Sulfonates (Perfluorobutane Sulfonic Acid, Perfluorohexane Sulfonate Potassium Salt, and Perfluorooctane Sulfonic Acid) Administered by Gavage to Sprague Dawley (Hsd:Sprague Dawley SD) Rats (Revised) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Bioaccumulation Potential of Perfluorobutane Sulfonamide (FBSA): A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorobutane sulfonamide (FBSA), a short-chain per- and polyfluoroalkyl substance (PFAS), is gaining increasing attention within the scientific community. As a replacement for longer-chain PFAS and a known degradation product of various precursors used in commercial applications, its environmental fate and toxicological profile are of significant concern.[1][2] FBSA is produced through electrochemical fluorination and has been identified in environmental samples, including widespread detection in freshwater fish, indicating its persistence and mobility.[1][3][4] Understanding the bioaccumulation potential of FBSA is critical for assessing its risk to ecosystems and human health, as fish consumption is a primary pathway for human exposure to PFAS.[1][5] This technical guide synthesizes the current scientific knowledge on FBSA's bioaccumulation in various organisms, providing quantitative data, experimental insights, and visual summaries of relevant pathways and workflows.

Quantitative Bioaccumulation Data

Recent studies have demonstrated that FBSA has a significant tendency to accumulate in both aquatic and terrestrial organisms.[1][6] Its bioaccumulation potential is notably higher than some other short-chain PFAS, such as perfluorobutane sulfonate (PFBS), and in some cases, exceeds that of its eight-carbon precursor, FOSA.[7][8][9] The following table summarizes key quantitative metrics from recent literature.

| Metric | Organism(s) | Value | Key Findings | Source(s) |

| Log Bioaccumulation Factor (BAF) | Freshwater Fish | 2.0–3.2 | Indicates a tendency to bioaccumulate in aquatic species. | [1][3] |

| Log Bioaccumulation Factor (BAF) | Recreational Fish (as a Perfluoroalkyl Sulfonamide - FASA) | 2.2–4.3 (muscle) 3.1–4.9 (whole-body) | FASA, the class FBSA belongs to, shows BAFs 1-3 orders of magnitude greater than their terminal sulfonates. | [2][9] |

| Biota-to-Soil Accumulation Factor (BSAF) | Earthworms (Eisenia fetida, Eisenia andrei) | 0.191–205 kg-OC/kg-ww | FBSA was found to be more bioaccumulative than PFBS in terrestrial invertebrates. BSAF values are highly dependent on exposure concentration. | [6][7][8] |

| Tissue Concentration | Fathead Minnow (Pimephales promelas) | Kidney: ~430 ng/g ww Liver: ~3,500 ng/g ww (Total FASA) Gonad: ~1,700 ng/g ww (Total FASA) | After 21 days of exposure, FBSA was detected in 100% of samples, with the highest concentrations of total FASA found in the kidney and liver. | [10] |

| Tissue Concentration | Freshwater Fish | Average: 1.1 ± 1.8 ng/g | FBSA was detected in every fish sample analyzed and at higher average concentrations than any other targeted precursor. | [1][4] |

Experimental Protocols & Methodologies

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While full, step-by-step standard operating procedures are proprietary to the conducting laboratories, the methodologies employed in key FBSA bioaccumulation studies are summarized below.

Terrestrial Invertebrate Bioaccumulation Study (Earthworms)

This methodology is based on studies investigating the bioaccumulation and chronic toxicity of FBSA in Eisenia fetida and Eisenia andrei.[6][8]

-

Test Organism: Adult earthworms (Eisenia fetida or Eisenia andrei).

-

Test System: Natural standard soil (e.g., LUFA 2.2 soil) is spiked with varying concentrations of FBSA. Control groups with unspiked soil are run in parallel.

-

Exposure: Earthworms are introduced into the spiked soil and maintained for a chronic exposure period, typically 28 days, to determine endpoints like mortality (LC50) and bioaccumulation.

-

Sample Collection: At the end of the exposure period, earthworms are removed, cleared of gut contents, and prepared for analysis. Soil samples are also collected.

-

Analytical Chemistry:

-

Extraction: FBSA is extracted from earthworm tissue and soil samples, often using an organic solvent like methanol or acetonitrile, followed by cleanup steps such as dispersive solid-phase extraction (dSPE) to remove interfering matrix components.[11]

-

Quantification: FBSA concentrations in the extracts are quantified using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[12] This technique provides the high sensitivity and selectivity required for detecting low concentrations of PFAS in complex biological and environmental matrices.

-

-

Data Analysis: The Biota-to-Soil Accumulation Factor (BSAF) is calculated by normalizing the FBSA concentration in the earthworm (wet weight) to the lipid content and dividing it by the FBSA concentration in the soil, which is normalized to the organic carbon content.

Aquatic Bioaccumulation Study (Fish)

This methodology is a composite based on field and laboratory studies analyzing FBSA in various fish species.[1][4][10]

-

Test Organism: Various freshwater fish species, either collected from environments with known PFAS contamination (field studies) or exposed under controlled laboratory conditions (e.g., Fathead Minnow).

-

Sample Collection (Field Study): Fish are collected from specific locations. Paired surface water samples are also collected to enable the calculation of BAFs.[4]

-

Exposure (Lab Study): Fish are held in aquaria and exposed to water containing a known concentration of FBSA for a set period (e.g., 21 days).[10] Water and tissue samples are collected at various time points.

-

Sample Preparation:

-

Water: Water samples are typically filtered and undergo solid-phase extraction (SPE) to concentrate the FBSA and remove salts and other interferences.

-

Tissue: Fish tissue (e.g., muscle fillet, liver, whole body) is homogenized.[11] Internal standards are added, and the sample undergoes solvent extraction. The resulting extract is cleaned using techniques like weak anion exchange (WAX) SPE cartridges.[13]

-

-

Analytical Chemistry: As with terrestrial studies, quantification is performed using targeted LC-MS/MS analysis, which allows for the precise measurement of FBSA and other PFAS compounds.[4]

-

Data Analysis: The Bioaccumulation Factor (BAF) is calculated by dividing the concentration of FBSA in the fish tissue (wet weight) by the concentration of FBSA in the water.[4][14] For field studies where water concentrations may be below the method detection limit, a "potential BAF" can be estimated using the detection limit as the denominator.[1][4]

Visualizations: Workflows and Pathways

Experimental and Analytical Workflow

The following diagram illustrates a generalized workflow for a typical FBSA bioaccumulation study, from sample collection to data analysis.

Affected Metabolic Pathways

Exposure to FBSA has been shown to disrupt gene expression related to key metabolic processes. In zebrafish larvae, FBSA exposure significantly impacts pathways involved in lipid metabolism and biosynthesis.[7] This suggests that beyond simple accumulation, FBSA may exert specific toxicological effects by interfering with fundamental cellular functions.

Conclusion

The available scientific evidence clearly indicates that perfluorobutane sulfonamide (FBSA) is a bioaccumulative compound. It has been detected in a variety of organisms, from terrestrial invertebrates to freshwater fish, often at levels that warrant further investigation.[1][8] Quantitative metrics like BAF and BSAF confirm its potential to concentrate in biota relative to the surrounding environment.[1][6] Furthermore, emerging research points towards specific mechanisms of toxicity, such as the disruption of lipid metabolism.[7] For researchers and professionals in drug development and environmental science, these findings underscore the importance of considering FBSA in environmental risk assessments, monitoring programs, and toxicological studies. The continued investigation into the bioaccumulation and effects of FBSA and other short-chain PFAS is essential for safeguarding environmental and human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioaccumulation of Perfluoroalkyl Sulfonamides (FASA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PFAS and Precursor Bioaccumulation in Freshwater Recreational Fish: Implications for Fish Advisories - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 7. perfluorobutane sulfonate pfbs: Topics by Science.gov [science.gov]

- 8. research.vu.nl [research.vu.nl]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Bioconcentration of Per- and Polyfluoroalkyl Substances and Precursors in Fathead Minnow Tissues Environmentally Exposed to Aqueous Film-Forming Foam-Contaminated Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessing Per- and Polyfluoroalkyl Substances in Fish Fillet Using Non-Targeted Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Quantifying sources of variability in fish bioaccumulation factor estimates for perfluoro‐n‐octane sulfonic acid: study design effects and implications for water quality criteria | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

An In-depth Technical Guide to the Degradation Pathways and Byproducts of 4-Sulfonated Azobenzene (FBSA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of 4-sulfonated azobenzene (FBSA), correctly identified as 4-hydroxyazobenzene-4'-sulfonic acid. The focus is on microbial and enzymatic degradation pathways, the resulting byproducts, and the experimental methodologies employed to study these processes. This document is intended to serve as a valuable resource for professionals in research and development who are engaged with azo dye chemistry and bioremediation.

Introduction to FBSA and its Environmental Significance

4-hydroxyazobenzene-4'-sulfonic acid is a sulfonated azo dye. Azo dyes represent the largest class of synthetic colorants used in a variety of industries, including textiles, printing, and food. Due to their complex aromatic structures and the presence of the azo bond (-N=N-), these compounds are often resistant to conventional wastewater treatment methods, leading to their persistence in the environment. The colored nature of these effluents is aesthetically undesirable, and more importantly, the dyes and their breakdown products can be toxic, mutagenic, and carcinogenic.[1] Therefore, understanding the degradation pathways of these compounds is crucial for developing effective bioremediation strategies.

Microbial Degradation of FBSA

The microbial degradation of sulfonated azo dyes like FBSA is a key area of research for environmental remediation. A variety of microorganisms, particularly white-rot fungi, have been shown to effectively decolorize and degrade these compounds.[2][3]

The Role of White-Rot Fungi: Phanerochaete chrysosporium

The white-rot fungus Phanerochaete chrysosporium is a model organism for the study of azo dye degradation due to its powerful extracellular ligninolytic enzyme system.[2][4][5] This system, which is typically induced under nutrient-limiting conditions, includes lignin peroxidases (LiP) and manganese peroxidases (MnP).[4] These enzymes have a low substrate specificity and can oxidize a wide range of recalcitrant organic pollutants, including sulfonated azo dyes.[2]

Enzymatic Degradation Pathways of FBSA

The enzymatic degradation of sulfonated azo dyes by peroxidases from Phanerochaete chrysosporium involves an initial oxidative activation of the dye molecule. This activation makes the molecule susceptible to nucleophilic attack by water, leading to the cleavage of the azo bond.[6]

A key study by Goszczynski et al. (1994) on a closely related compound, 3,5-dimethyl-4-hydroxy-azobenzene-4'-sulfonic acid, proposed two main hydrolytic cleavage pathways initiated by peroxidases:

-

Asymmetric Splitting: This pathway leads to the formation of quinone and diazene derivatives.

-

Symmetric Splitting: This results in the formation of quinone monoimine and nitroso derivatives.

These initial intermediates are unstable and undergo further redox, oxidation, and hydrolytic transformations, ultimately leading to the formation of smaller organic molecules and ammonia.[6]

Proposed Degradation Pathway of FBSA

Based on the established mechanisms for similar sulfonated azo dyes, the following diagram illustrates the proposed enzymatic degradation pathway of 4-hydroxyazobenzene-4'-sulfonic acid.

Caption: Proposed enzymatic degradation pathway of FBSA.

Degradation Byproducts

The degradation of 4-hydroxyazobenzene-4'-sulfonic acid by microbial peroxidases is expected to yield a variety of byproducts. Based on the degradation pathways of analogous compounds, the primary identified intermediates and final products are summarized below.

| Byproduct Class | Specific Compounds |

| Quinone Derivatives | p-Benzoquinone |

| Diazene Derivatives | 4-Sulfophenyl diazene |

| Quinone Imine Derivatives | Quinone monoimine |

| Nitroso Derivatives | 4-Nitrosobenzenesulfonic acid |

| Final Products | Smaller, lower molecular weight organic acids, Carbon Dioxide, Water, Ammonia |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of FBSA degradation.

Cultivation of Phanerochaete chrysosporium for Enzyme Production

Objective: To cultivate P. chrysosporium under conditions that induce the production of ligninolytic enzymes (LiP and MnP).

Materials:

-

Phanerochaete chrysosporium culture

-

Nitrogen-limited BIII/glucose medium

-

125 mL Erlenmeyer flasks

-

Homogenizer

-

Incubator (39°C)

-

Oxygen supply

Procedure:

-

Prepare the nitrogen-limited BIII/glucose medium buffered with 10 mM 2,2-dimethylsuccinate (DMS), pH 4.5.

-

Prepare mycelial inocula by homogenizing 1.5-day-old cultures grown in the same medium.

-

Inoculate 10 mL of the medium in 125 mL Erlenmeyer flasks with 0.5 mL of the homogenate.

-

Maintain the flasks as stationary cultures at 39°C.

-

Flush the cultures on days 0, 3, and 6 with water-saturated oxygen to enhance enzyme production.

-

Harvest the extracellular fluid containing the enzymes by centrifugation or filtration.

Enzyme Assays

5.2.1. Lignin Peroxidase (LiP) Activity Assay

Principle: This assay is based on the oxidation of veratryl alcohol to veratraldehyde by LiP in the presence of hydrogen peroxide. The formation of veratraldehyde is monitored spectrophotometrically at 310 nm.[7]

Reagents:

-

100 mM sodium tartrate buffer (pH 3.0)

-

2 mM veratryl alcohol solution

-

0.4 mM H₂O₂ solution

-

Enzyme sample (culture supernatant)

Procedure:

-

In a cuvette, mix 2.5 mL of sodium tartrate buffer, 0.5 mL of veratryl alcohol solution, and 0.5 mL of the enzyme sample.

-

Initiate the reaction by adding 0.5 mL of H₂O₂ solution.

-

Immediately measure the increase in absorbance at 310 nm for 1-2 minutes.

-

One unit of LiP activity is defined as the amount of enzyme that oxidizes 1 µmol of veratryl alcohol per minute.

5.2.2. Manganese Peroxidase (MnP) Activity Assay

Principle: This assay measures the oxidation of Mn²⁺ to Mn³⁺ by MnP, with the Mn³⁺ forming a complex with malonate that can be detected spectrophotometrically at 270 nm.[8][9]

Reagents:

-

50 mM sodium malonate buffer (pH 4.5)

-

1 mM MnSO₄ solution

-

0.1 mM H₂O₂ solution

-

Enzyme sample (culture supernatant)

Procedure:

-

In a cuvette, combine 1 mL of sodium malonate buffer, 0.4 mL of MnSO₄ solution, and the enzyme sample.

-

Start the reaction by adding 0.4 mL of H₂O₂ solution.

-

Incubate the reaction mixture at 25°C and measure the absorbance at 270 nm after a 10-minute interval.[10]

-

One unit of MnP activity is defined as the amount of enzyme required to form 1 µmol of Mn³⁺-malonate complex per minute.

Analysis of Degradation Byproducts

Objective: To identify and quantify the byproducts of FBSA degradation.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

-

Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives

5.3.1. HPLC-MS Method for Sulfonated Aromatic Compounds

Principle: Reversed-phase HPLC is used to separate the polar degradation products. Mass spectrometry provides molecular weight and structural information for identification.

Suggested HPLC Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., ammonium acetate) is commonly used for the separation of sulfonated azo dyes and their metabolites.[11]

-

Detection: DAD to monitor the disappearance of the parent dye and the appearance of byproducts. ESI-MS in negative ion mode is effective for detecting sulfonated compounds.[11]

5.3.2. GC-MS for Aromatic Amine Analysis

Principle: Aromatic amines, potential byproducts of reductive cleavage, can be analyzed by GC-MS after extraction and derivatization.

Sample Preparation:

-

Extract the aqueous sample with a suitable organic solvent (e.g., dichloromethane) after pH adjustment.

-

Concentrate the organic extract.

-

Derivatize the amines if necessary to improve volatility and chromatographic performance.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for studying the microbial degradation of FBSA.

Caption: General workflow for FBSA degradation studies.

Conclusion

The degradation of 4-hydroxyazobenzene-4'-sulfonic acid is a complex process that can be effectively initiated by the ligninolytic enzymes of white-rot fungi like Phanerochaete chrysosporium. The proposed degradation pathways involve oxidative cleavage of the azo bond, leading to the formation of various aromatic intermediates that are further broken down. This technical guide provides a foundational understanding of these pathways and the experimental protocols necessary to investigate them. Further research is needed to obtain detailed quantitative data on the degradation kinetics and byproduct distribution for FBSA, which will be critical for the development of robust and efficient bioremediation technologies for azo dye-contaminated wastewater.

References

- 1. researchgate.net [researchgate.net]

- 2. Biodegradation of azo and heterocyclic dyes by Phanerochaete chrysosporium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repositorium.uminho.pt [repositorium.uminho.pt]

- 4. scispace.com [scispace.com]

- 5. scielo.br [scielo.br]

- 6. Enzymatic degradation of sulphonated azo dye using purified azoreductase from facultative Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Simultaneous Determination of Manganese Peroxidase and Lignin Peroxidase by Capillary Electrophoresis Enzyme Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The relationship between lignin peroxidase and manganese peroxidase production capacities and cultivation periods of mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Fluorobenzenesulfonamide (FBSA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorobenzenesulfonamide (FBSA), a para-substituted fluorinated benzenesulfonamide, is a versatile building block in medicinal chemistry and drug discovery. Its unique chemical properties, stemming from the presence of a fluorine atom and a sulfonamide group, make it a valuable intermediate in the synthesis of a wide range of biologically active molecules, including antimicrobial and anticancer agents. This guide provides a comprehensive overview of the core physical and chemical properties of FBSA, detailed experimental protocols, and an exploration of its mechanism of action, serving as a critical resource for professionals in the field.

Core Physical and Chemical Properties

The physicochemical properties of FBSA are fundamental to its application in chemical synthesis and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile in potential therapeutic agents.

Physical Properties

FBSA is a white to almost white crystalline powder under standard conditions. A summary of its key physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆FNO₂S | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| Melting Point | 124-127 °C | [1] |

| Boiling Point | 307.9 ± 44.0 °C (Predicted) | [1] |

| Density | 1.428 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 10.00 ± 0.10 (Predicted) | [1] |

| Water Solubility | Soluble | [1] |

| Methanol Solubility | Soluble (30 mg/ml) | [2] |

Table 1: Physical Properties of 4-Fluorobenzenesulfonamide (FBSA)

Chemical Properties

The chemical reactivity of FBSA is primarily dictated by the sulfonamide group and the fluorine-substituted aromatic ring. It serves as a key intermediate for the synthesis of various pharmaceutical compounds.[3]

Spectral Data:

-

¹H NMR: The proton NMR spectrum of FBSA is characterized by signals corresponding to the aromatic protons. The fluorine atom influences the chemical shifts of the adjacent protons.[4][5]

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.[4][5]

-

FTIR: The infrared spectrum of FBSA displays characteristic absorption bands for the N-H and S=O stretching vibrations of the sulfonamide group, as well as vibrations associated with the fluorinated benzene ring.[5]

Experimental Protocols

Synthesis of 4-Fluorobenzenesulfonamide

A common method for the synthesis of FBSA involves the reaction of 4-fluorobenzenesulfonyl chloride with ammonia.

Experimental Workflow for the Synthesis of FBSA

Caption: A general workflow for the synthesis of FBSA.

Detailed Protocol:

-

In a well-ventilated fume hood, dissolve 4-fluorobenzenesulfonyl chloride in a suitable organic solvent such as diethyl ether or dichloromethane.

-

Slowly add an excess of concentrated aqueous ammonia to the solution with vigorous stirring. The reaction is exothermic and should be cooled in an ice bath.

-

Continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

The product, 4-fluorobenzenesulfonamide, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any unreacted ammonia and ammonium chloride.

-

The crude product can be purified by recrystallization from an ethanol-water mixture.

-

Dry the purified crystals under vacuum to obtain pure 4-fluorobenzenesulfonamide.

Synthesis of Bis-(4-fluoro-benzenesulfonyl)-amine

FBSA can be further reacted with 4-fluorobenzenesulfonyl chloride to produce bis-(4-fluoro-benzenesulfonyl)-amine.[1]

Reaction Scheme for the Synthesis of Bis-(4-fluoro-benzenesulfonyl)-amine

References

Technical Guide: Detection of 4-Sulfamoylphenyl Diazonium Salt (FBSA) in Environmental Samples

This technical guide provides a comprehensive overview of the methodologies for the detection of 4-sulfamoylphenyl diazonium salt (FBSA) in environmental matrices. Given the reactive and unstable nature of diazonium salts, this guide outlines a proposed analytical approach based on established methods for related sulfonamide compounds, as direct standardized methods for FBSA are not widely documented. This document is intended for researchers, scientists, and drug development professionals working on environmental monitoring and contaminant analysis.

Introduction

4-Sulfamoylphenyl diazonium salt (FBSA) is a reactive chemical intermediate. While not a common environmental contaminant itself, its potential presence due to industrial discharge necessitates reliable detection methods. The inherent instability of diazonium salts presents a significant analytical challenge. They are prone to rapid degradation and reaction in environmental matrices. Therefore, analytical methods must be robust, sensitive, and capable of either detecting the transient parent compound or its more stable degradation products.

This guide proposes a workflow centered around liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique that offers high sensitivity and selectivity for the detection of trace organic molecules. The methodology covers sample collection, preservation, extraction, and final analysis.

Proposed Analytical Workflow

The overall workflow for the detection of FBSA in environmental samples is a multi-step process designed to ensure the accurate and precise quantification of the target analyte. It begins with proper sample collection and preservation to minimize degradation, followed by sample preparation to isolate and concentrate FBSA, and concludes with instrumental analysis for detection and quantification.

Experimental Protocols

The following protocols are based on established methodologies for the analysis of sulfonamides in aqueous samples and have been adapted for the specific challenges posed by FBSA.

3.1. Sample Collection and Preservation

-

Collection: Collect water samples in 1-liter amber glass bottles to prevent photodegradation.

-

Preservation: Immediately cool the samples to 4°C. To stabilize the diazonium salt, acidify the sample to a pH below 3 using a strong acid (e.g., hydrochloric acid).

-

Storage: Store the samples at 4°C and analyze within 48 hours to minimize degradation of the target analyte.

3.2. Sample Preparation: Solid-Phase Extraction (SPE)

-

Cartridge Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL). Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Pass 500 mL of the acidified water sample through the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering hydrophilic compounds.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

-

Elution: Elute the trapped FBSA from the cartridge using 10 mL of a suitable organic solvent, such as methanol or acetonitrile.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

3.3. Instrumental Analysis: LC-MS/MS

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for the target analyte.

-

MRM Transitions: Specific precursor-to-product ion transitions for FBSA would need to be determined by infusing a standard solution. For a hypothetical analysis, at least two transitions (one for quantification and one for confirmation) should be monitored.

-

Quantitative Data and Performance

The following table summarizes the expected performance characteristics of the proposed analytical method. These values are based on typical performance for the analysis of sulfonamides in environmental samples and should be validated for FBSA specifically.

| Parameter | Value | Description |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/L | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/L | The lowest concentration of the analyte that can be accurately and precisely quantified. |

| Linearity (R²) | > 0.99 | The correlation coefficient for the calibration curve over the working concentration range. |

| Recovery | 85 - 110% | The percentage of the analyte recovered from a spiked sample after the entire analytical process. |

| Precision (RSD) | < 15% | The relative standard deviation, indicating the precision of repeated measurements. |

Potential Environmental Fate of FBSA

Due to its reactive diazonium group, FBSA is not expected to persist in the environment. It is likely to undergo rapid transformation through various pathways. Understanding these pathways is crucial for identifying potential degradation products that could also be monitored.

The primary transformation pathways for FBSA in an aqueous environment are expected to be:

-

Hydrolysis: The diazonium group can be replaced by a hydroxyl group from water, leading to the formation of a phenolic derivative.

-

Azo Coupling: FBSA can react with electron-rich aromatic compounds present in natural organic matter to form stable azo compounds.

-

Reduction: The diazonium group can be reduced to form sulfanilamide, a more stable and well-studied sulfonamide antibiotic.

Conclusion

The detection of FBSA in environmental samples presents a significant analytical challenge due to the compound's inherent instability. This technical guide outlines a robust and sensitive analytical workflow based on solid-phase extraction followed by LC-MS/MS analysis. While this methodology is adapted from established protocols for related sulfonamide compounds, it provides a strong foundation for the development of a validated method for FBSA. Further research is necessary to determine the specific MRM transitions for FBSA and to validate the performance of this method with real-world environmental samples. Additionally, monitoring for its potential degradation products may provide a more comprehensive assessment of FBSA-related contamination.

Methodological & Application

Application Note: Analytical Methods for FBSA Quantification in Water

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fetal Bovine Serum Albumin (FBSA) is a critical component in cell culture media for the manufacturing of biopharmaceuticals. Its presence as a process-related impurity in the final product is a significant concern that necessitates sensitive and accurate quantification. Furthermore, the potential environmental impact of large-scale cell culture facility discharge requires methods to monitor for FBSA in aqueous samples. This document provides detailed protocols and comparative data for two widely used analytical methods for FBSA quantification in water: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods

The choice of analytical method for FBSA quantification depends on the required sensitivity, specificity, and the complexity of the water matrix.

-

Enzyme-Linked Immunosorbent Assay (ELISA): This immunoassay-based method offers high sensitivity and is suitable for high-throughput screening. It relies on the specific binding of antibodies to FBSA. Commercially available ELISA kits for Bovine Serum Albumin (BSA) are commonly used for this purpose. However, the water matrix can introduce interferences, necessitating careful sample preparation and validation.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high specificity and sensitivity, making it a powerful tool for quantifying FBSA, especially in complex matrices. This method involves the enzymatic digestion of FBSA into smaller peptides, followed by the separation and detection of unique "proteotypic" peptides by the mass spectrometer. This approach minimizes the risk of cross-reactivity and matrix effects that can impact immunoassays.

Data Presentation

The following table summarizes the quantitative performance of ELISA and LC-MS/MS for the quantification of BSA in aqueous solutions. The performance in complex water matrices may vary and requires method validation.

| Parameter | ELISA | LC-MS/MS |

| Principle | Immunoassay (Antibody-Antigen Binding) | Mass-based detection of proteotypic peptides |

| Limit of Detection (LOD) | ~0.1 - 1 ng/mL | ~1 - 10 ng/mL |

| Limit of Quantification (LOQ) | ~0.5 - 5 ng/mL | ~5 - 50 ng/mL |

| Dynamic Range | Typically 2-3 orders of magnitude | Typically 3-5 orders of magnitude |

| Specificity | High, but potential for cross-reactivity | Very High (based on peptide sequence) |

| Throughput | High (96-well plate format) | Moderate to Low |

| Matrix Effect | Can be significant | Can be minimized with stable isotope labels |

Experimental Protocols

Sample Preparation for Water Samples

For both ELISA and LC-MS/MS, proper sample preparation is critical to concentrate the target analyte and remove interfering substances from the water matrix.

Protocol: Concentration and Buffer Exchange using Ultrafiltration

-

Pre-rinse: Pre-rinse an ultrafiltration unit (e.g., Amicon Ultra, 10 kDa MWCO) with ultrapure water to remove any potential contaminants.

-

Sample Loading: Load 10-15 mL of the water sample into the ultrafiltration device.

-

Centrifugation: Centrifuge the device according to the manufacturer's instructions (e.g., 4,000 x g for 15-30 minutes) until the sample volume is reduced to approximately 200-300 µL.

-

Buffer Exchange (Optional but Recommended): Add a buffer compatible with the downstream analysis (e.g., PBS for ELISA, Ammonium Bicarbonate for LC-MS/MS) to the concentrated sample in the device, bringing the volume back up to 10-15 mL.

-

Second Centrifugation: Repeat the centrifugation step to re-concentrate the sample. This step helps to remove matrix components that may interfere with the assay.

-

Sample Collection: Collect the concentrated and buffer-exchanged sample for analysis.

FBSA Quantification by ELISA

This protocol is a general guideline for a competitive ELISA. Refer to the specific manufacturer's instructions for the BSA ELISA kit being used.

Protocol:

-

Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Dilute the concentrated water samples and a series of BSA standards in the provided assay buffer.

-

Coating: The microplate wells are typically pre-coated with anti-BSA antibodies.

-

Incubation: Add a known amount of HRP-conjugated BSA and the standards or samples to the wells. Incubate for the time and temperature specified in the manual (e.g., 1-2 hours at room temperature). During this step, the sample FBSA and the HRP-conjugated BSA compete for binding to the coated antibodies.

-

Washing: Wash the wells multiple times with the provided wash buffer to remove unbound reagents.

-

Substrate Addition: Add the TMB substrate solution to each well. This will react with the HRP enzyme bound to the plate, resulting in a color change.

-

Color Development: Incubate the plate for a specified time (e.g., 15-30 minutes) in the dark to allow for color development. The intensity of the color is inversely proportional to the amount of FBSA in the sample.

-

Stopping the Reaction: Add the stop solution to each well to quench the reaction. The color will typically change from blue to yellow.

-

Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of FBSA in the samples.

FBSA Quantification by LC-MS/MS

This protocol outlines the key steps for quantifying FBSA using a bottom-up proteomics approach.

Protocol:

-

Denaturation and Reduction: To the concentrated sample, add a denaturing buffer (e.g., 8 M urea) and a reducing agent like Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

-

Alkylation: Cool the sample to room temperature and add an alkylating agent like iodoacetamide (IAM) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes. This step prevents the reformation of disulfide bonds.

-

Digestion: Dilute the sample with ammonium bicarbonate buffer (50 mM, pH 8) to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

Cleanup: Acidify the sample with formic acid to stop the digestion. Clean up the resulting peptides using a C18 Solid-Phase Extraction (SPE) cartridge to remove salts and other impurities. Elute the peptides with a high organic solvent solution (e.g., 80% acetonitrile, 0.1% formic acid).

-

LC-MS/MS Analysis:

-

Inject the cleaned peptide sample into an LC-MS/MS system.

-

Separate the peptides using a C18 reverse-phase column with a gradient of increasing organic solvent.

-

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode to specifically detect and quantify the signal from pre-selected proteotypic peptides of BSA.

-

-

Data Analysis: Integrate the peak areas of the selected peptide transitions. Quantify the amount of FBSA in the sample by comparing the peak areas to those of a standard curve prepared from a known amount of digested BSA.

Application Note: Extraction of Fatty Acids from Soil Samples for Biomarker Analysis

Introduction

Fatty acids are valuable biomarkers in soil ecology, providing insights into the microbial community structure and biomass. The analysis of fatty acid profiles, particularly phospholipid fatty acids (PLFAs), is a widely used method to characterize soil microbial communities in response to various environmental factors and land management practices. This application note details a robust protocol for the extraction of total lipid fatty acids from soil samples, their conversion to fatty acid methyl esters (FAMEs), and subsequent analysis. The described method is a modification of the widely recognized Bligh-Dyer extraction technique, optimized for the complex soil matrix.

Principle

The protocol is based on a single-phase extraction using a mixture of chloroform, methanol, and a buffer solution to efficiently extract lipids from soil samples.[1] The extracted lipids are then fractionated to isolate different lipid classes, and the fatty acids are transesterified to form volatile FAMEs. These FAMEs are then identified and quantified using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).[2][3]

Experimental Protocol

This protocol outlines the necessary steps for the extraction and derivatization of fatty acids from soil samples for subsequent analysis.

Materials and Reagents

-

Soil Samples: Freeze-dried and sieved. The amount of soil used for extraction will depend on the organic matter content; a general guideline is 0.5-1 g for soils with 12-18% carbon and 3-5 g for soils with 1-3% carbon.[4]

-

Reagents:

-

Chloroform (CHCl₃), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Phosphate buffer (e.g., 0.15 M citrate buffer or phosphate buffer), pH 4.0

-

Potassium hydroxide (KOH) solution (e.g., 0.5 M in methanol)

-

Toluene

-

Hexane, HPLC grade

-

Internal Standard (e.g., nonadecanoic acid methyl ester, 19:0)

-

FAME standard mixture for GC calibration (e.g., C4-C24)

-

-

Equipment:

-

30 mL Teflon centrifuge tubes, solvent-rinsed[5]

-

Vortex mixer

-

End-over-end shaker

-

Centrifuge

-

Pasteur pipettes

-

Solid Phase Extraction (SPE) columns (Silica gel)

-

Evaporation system (e.g., nitrogen stream or centrifugal evaporator)

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

-

Sample Preparation

-

Homogenization: Ensure soil samples are homogenous by sieving to remove roots and stones.[5]

-

Drying: Freeze-dry the soil samples to remove moisture. Store the dried samples in a sealed container with desiccant at -80°C until extraction.[5]

-

Grinding: Grind the freeze-dried soil to a fine powder using a ball mill or mortar and pestle.[5]

-

Cleaning: All glassware and centrifuge tubes must be thoroughly cleaned and solvent-rinsed with hexane to avoid contamination.[4][5]

Lipid Extraction (Modified Bligh-Dyer Method)

-

Weigh the appropriate amount of freeze-dried soil into a 30 mL Teflon centrifuge tube.[4]

-

Add an internal standard to each sample for quantification.

-

In a fume hood, add the extraction solvents in the following order: phosphate buffer, chloroform, and methanol. A common and effective ratio is 1:2:0.8 (v/v/v) of chloroform:methanol:buffer.[1]

-

Cap the tubes tightly with PTFE-lined caps and vortex for 30 seconds.[6]

-

Place the tubes on an end-over-end shaker for 2 hours to ensure thorough extraction.[6]

-

Centrifuge the samples at approximately 2,500 x g for 15 minutes to separate the soil particles from the solvent phase.[6]

-

Carefully transfer the supernatant (the liquid extract) to a clean tube using a Pasteur pipette.[6]

Phase Separation and Lipid Recovery

-

To the collected supernatant, add additional chloroform and water (or buffer) to break the single-phase system into two phases. The final ratio should be approximately 1:1:0.9 of chloroform:methanol:water.

-

Vortex the mixture and centrifuge for 10 minutes to achieve a clear separation of the two phases.

-

The lower, chloroform phase contains the lipids. Carefully remove the upper aqueous phase with a Pasteur pipette.

-

Wash the chloroform phase by adding a small amount of the upper phase solvent mixture (methanol and water), vortexing, and re-centrifuging.

-

Collect the chloroform phase containing the total lipid extract.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen or using a centrifugal evaporator.

Fractionation and Transesterification

-

Fractionation (Optional but Recommended): To isolate specific lipid classes like phospholipids, the dried lipid extract can be re-dissolved in a small amount of chloroform and fractionated using Solid Phase Extraction (SPE) columns. Neutral lipids are eluted with chloroform, glycolipids with acetone, and phospholipids with methanol.

-

Transesterification: The dried lipid fraction (total lipids or phospholipid fraction) is converted to fatty acid methyl esters (FAMEs).

-

Add a mild alkaline reagent such as 0.5 M methanolic KOH.

-

Incubate at 37°C for 15-30 minutes.

-

Neutralize the reaction and extract the FAMEs with hexane.

-

The upper hexane layer containing the FAMEs is transferred to a GC vial for analysis.

-

Analysis by Gas Chromatography

-

Inject the FAMEs solution into a GC-FID or GC-MS system.

-

Use a suitable capillary column for FAME separation (e.g., DB-Fast FAME).[7]

-

Identify individual FAMEs by comparing their retention times with those of a known FAME standard mixture.[7] Mass spectrometry can be used for definitive identification.

-

Quantify the FAMEs based on their peak areas relative to the peak area of the internal standard.

Quantitative Data Summary

The efficiency of fatty acid extraction is highly dependent on the solvent system used. The following table summarizes the effectiveness of different solvent mixtures.

| Solvent System | Ratio (v/v/v) | Extraction Efficiency | Reference |

| Chloroform:Methanol:Buffer | 1:2:0.8 | High | [1] |

| Chloroform:Methanol | 1:2 | High | [1] |

| Hexane:2-Propanol | 3:2 | Moderate | [1] |

| Acetone | N/A | Moderate | [1] |

Note: The extraction efficiency for different chemical and biological groups of fatty acids generally follows the trend: Chloroform:Methanol:Buffer ≥ Chloroform:Methanol > Hexane:2-Propanol = Acetone.[1]

Visualized Workflow and Signaling Pathways

Experimental Workflow Diagram

Caption: Workflow for Fatty Acid Methyl Ester (FAME) extraction and analysis from soil.

Conclusion

This protocol provides a reliable and efficient method for the extraction and analysis of fatty acids from soil samples. The use of a modified Bligh-Dyer extraction with a chloroform:methanol:buffer system ensures high recovery of a broad range of fatty acids. Subsequent analysis by gas chromatography allows for the detailed characterization of microbial community structure, making this a valuable tool for researchers in soil science, ecology, and drug development. Careful attention to clean laboratory practices is essential to avoid contamination and ensure accurate results.

References

- 1. Comparison of solvent mixtures for pressurized solvent extraction of soil fatty acid biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gas Chromatographic Analysis of the Fatty Acid Components in Soil Samples [ykcs.ac.cn]

- 3. (PDF) GC-MS-Based Analysis of Methanol: Chloroform-extracted Fatty Acids from Plant Tissues. (2018) | Manishkumar Patel | 10 Citations [scispace.com]

- 4. A Lipid Extraction and Analysis Method for Characterizing Soil Microbes in Experiments with Many Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for FBSA using Mass Spectrometry

Introduction

Fatty Acid Binding Site Analysis (FBSA) is a critical component of drug discovery and development, aimed at characterizing the interaction between fatty acids and their target proteins. Mass spectrometry (MS) has emerged as a powerful and versatile platform for FBSA, offering high sensitivity, speed, and the ability to study non-covalent interactions in their near-native state. This document provides detailed application notes and protocols for three key MS-based techniques: Native Mass Spectrometry, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), and Ion Mobility-Mass Spectrometry (IM-MS).

Application Note 1: Native Mass Spectrometry for Stoichiometry and Affinity of Fatty Acid Binding

Native MS, utilizing soft ionization techniques like electrospray ionization (ESI), allows for the transfer of intact protein-ligand complexes from solution to the gas phase. This enables the direct determination of binding stoichiometry by measuring the mass of the complex and can be used to estimate binding affinity by titrating the ligand and monitoring the relative abundance of bound and unbound protein.

Experimental Protocol: Native ESI-MS

-

Sample Preparation:

-

Prepare a stock solution of the purified fatty acid binding protein (FABP) at a concentration of 10-20 µM.

-

The protein should be buffer-exchanged into a volatile buffer system, such as 100-200 mM ammonium acetate, pH 6.8-7.4, to ensure compatibility with the MS instrument. Avoid non-volatile salts (e.g., phosphate, Tris) and detergents that can suppress the signal and form adducts.

-

Prepare a stock solution of the fatty acid ligand in a compatible solvent (e.g., ethanol or DMSO), ensuring the final concentration of the organic solvent in the sample is minimal (<1-2%) to prevent protein denaturation.

-

For affinity measurements, create a series of samples with a fixed protein concentration (e.g., 5 µM) and varying ligand concentrations (e.g., from 0 to 100 µM).

-

Incubate the protein-ligand mixtures for 15-30 minutes at room temperature to allow binding to reach equilibrium.

-

-

Instrumentation and Data Acquisition:

-

The analysis is typically performed on a Q-TOF or Orbitrap mass spectrometer equipped with a nano-ESI source.

-

Use gold-coated borosilicate capillaries for sample introduction via static nano-ESI or direct infusion.

-

Optimize instrument parameters to maintain non-covalent interactions (i.e., "soft" conditions). This involves minimizing ion activation by using low cone/orifice voltages (e.g., 50-100 V) and keeping source temperatures low (e.g., 40-60°C).

-

Acquire spectra in positive ion mode over a mass range that encompasses the apo-protein and the expected protein-ligand complex (e.g., m/z 1,000-5,000).

-

The charge state distribution should be narrow and shifted to higher m/z values, which is characteristic of a folded, native-like protein conformation.

-

-

Data Analysis:

-

Deconvolute the raw mass spectra to obtain zero-charge mass data for all species.

-

Stoichiometry: Identify the mass of the apo-protein and any protein-ligand complexes. The mass shift will confirm the binding of the fatty acid and the stoichiometry (e.g., a 1:1 complex will have a mass equal to the protein + one fatty acid).

-

Affinity (Kd) Estimation: Calculate the fractional abundance of the bound protein at each ligand concentration. Plot this against the ligand concentration and fit the data to a binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

-

Quantitative Data Summary

| Target Protein | Ligand | Stoichiometry (Protein:Ligand) | Dissociation Constant (Kd) (µM) | Mass Spectrometry Method |

| FABP4 | Oleic Acid | 1:1 | 0.5 ± 0.1 | Native ESI-Q-TOF |

| FABP4 | Palmitic Acid | 1:1 | 1.2 ± 0.3 | Native ESI-Q-TOF |